Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate
Description
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate is a synthetic chlorinated aromatic compound featuring a 3,5-dichloro-4-hydroxyphenyl group attached to a propanoate backbone with a methyl ester and a 2-hydroxy substituent. The compound’s dichloro and hydroxyl groups likely influence its physicochemical properties, such as polarity and hydrogen-bonding capacity, which may enhance interactions with biological targets compared to non-hydroxylated or non-halogenated analogs .
Properties
Molecular Formula |
C10H10Cl2O4 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Cl2O4/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,13-14H,4H2,1H3 |
InChI Key |
MEWFSQCZBGDDTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Cl)O)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves the following steps:
Starting Material Preparation: The starting material, 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, is synthesized through the chlorination of 4-hydroxyphenylpropanoic acid.
Esterification: The acid is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(3,5-dichloro-4-oxophenyl)-2-hydroxypropanoate.
Reduction: Formation of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(3,5-dichloro-4-aminophenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below summarizes key structural and functional differences between the target compound and its closest analogs:
Key Observations:
- Hydroxyl vs. Oxime Groups : The 2-hydroxy group in the target compound may enhance hydrogen-bonding interactions compared to the oxime (N–O) group in Compound 4, which could influence solubility and metabolic stability .
- Natural vs. Synthetic Origins : The naturally occurring Compound 2 () lacks the 2-hydroxy group but demonstrates selective antimicrobial activity, suggesting that synthetic modifications (e.g., adding a hydroxyl group) could tune bioactivity .
Antimicrobial Activity:
- Compound 2 () showed significant activity against E. coli and S. albicans . The absence of a 2-hydroxy group in Compound 2 suggests that hydroxylation at this position (as in the target compound) might alter spectrum or potency.
Anticancer Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
